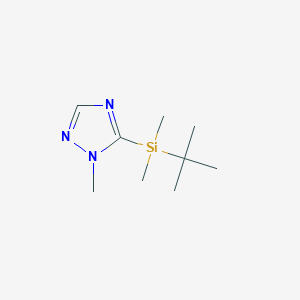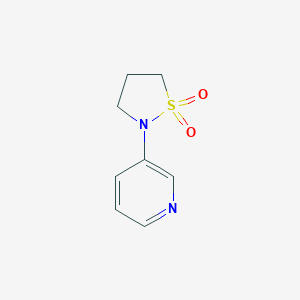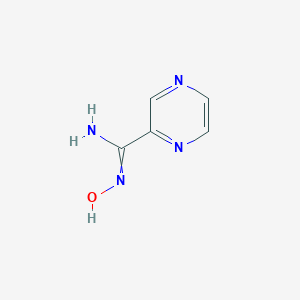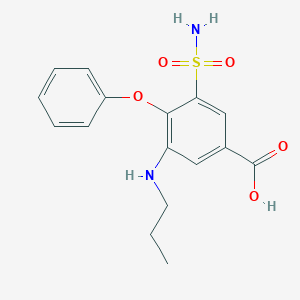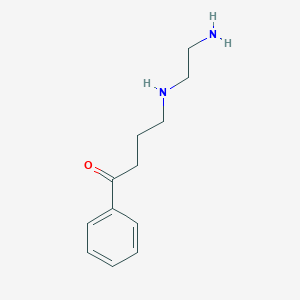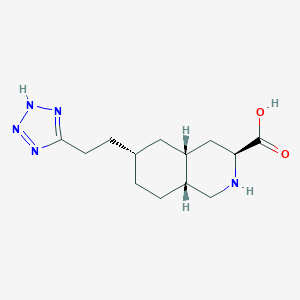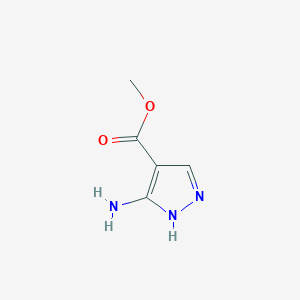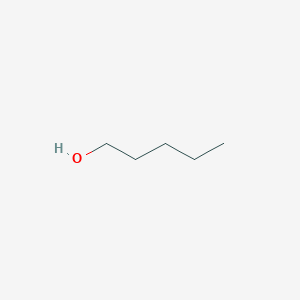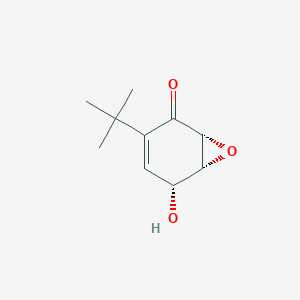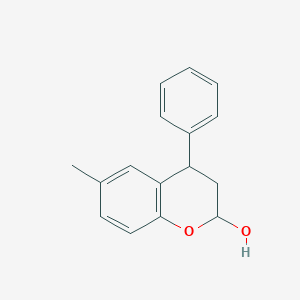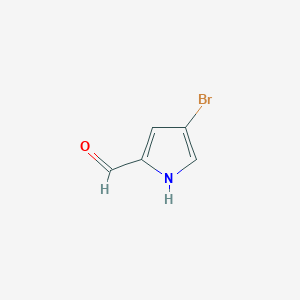
4-Bromo-1H-pyrrole-2-carbaldehyde
概要
説明
4-Bromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the empirical formula C5H4BrNO . It has a molecular weight of 174.00 . The compound is typically stored in a refrigerator and appears as a white to yellow or red solid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a bromine atom at the 4-position and a carbaldehyde group at the 2-position .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrole-2-carbaldehyde has a molecular weight of 174.00 and an empirical formula of C5H4BrNO . It appears as a white to yellow or red solid and is typically stored in a refrigerator .科学的研究の応用
Synthesis of Functionalized Pyrrole Derivatives
4-Bromo-1H-pyrrole-2-carbaldehyde plays a role in the synthesis of functionalized pyrrole derivatives. An efficient method for creating multifunctionalized pyrrole-3-carbaldehydes involves a one-pot three-component reaction, leveraging 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes palladium-catalyzed Sonogashira coupling and silver-mediated annulation, demonstrating the compound's versatility in organic synthesis (Wu et al., 2022).
Development of 3-Fluorinated Pyrroles
Another application is seen in the synthesis of 3-fluoropyrroles, where derivatives like 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes are prepared from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This method highlights the role of 4-Bromo-1H-pyrrole-2-carbaldehyde in creating fluorinated pyrroles, a valuable class of compounds in medicinal chemistry (Surmont et al., 2009).
Creation of Single-Molecule Magnetic Behaviors
The compound is also utilized in the creation of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This is achieved by using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions, demonstrating its utility in materials science and nanotechnology (Giannopoulos et al., 2014).
Pharmaceutical Applications
4-Bromo-1H-pyrrole-2-carbaldehyde is also significant in the field of pharmaceuticals. It's used in synthesizing small molecule anticancer drugs, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde. The synthesis method includes acylation and nucleophilic substitution, highlighting its role as an important intermediate in drug development (Wang et al., 2017).
将来の方向性
特性
IUPAC Name |
4-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNGQAZZSGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344803 | |
| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
931-33-9 | |
| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

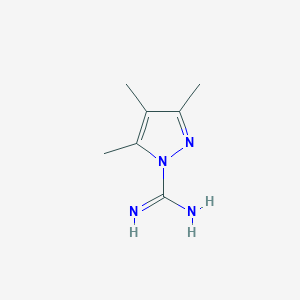
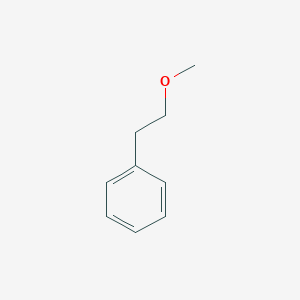
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
